5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine
CAS No.:
Cat. No.: VC18682501
Molecular Formula: C4H2BrN5
Molecular Weight: 200.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2BrN5 |
|---|---|
| Molecular Weight | 200.00 g/mol |
| IUPAC Name | 5-bromo-2H-triazolo[4,5-b]pyrazine |
| Standard InChI | InChI=1S/C4H2BrN5/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H,6,7,8,9,10) |
| Standard InChI Key | GTUJVVHAYSZFIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=NNN=C2N=C1Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Bromo-1H-[1, triazolo[4,5-b]pyrazine (C₄H₂BrN₅) is a bicyclic aromatic heterocycle with a molecular weight of 200.00 g/mol . Its IUPAC name, 5-bromo-2H-triazolo[4,5-b]pyrazine, reflects the positioning of the bromine atom at the fifth position of the triazolo-pyrazine system . The compound’s SMILES notation (C1=NC2=NNN=C2N=C1Br) and InChI key (GTUJVVHAYSZFIH-UHFFFAOYSA-N) facilitate database searches and computational modeling .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar triazolo-pyrazine core with a bromine atom inducing electronic asymmetry, which influences reactivity in cross-coupling reactions . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the triazole ring protons resonate at δ 8.10–7.67 ppm, while the pyrazine protons appear downfield due to electron withdrawal by the bromine substituent . Mass spectrometry confirms the molecular ion peak at m/z 200.0 ([M+H]⁺), consistent with the isotopic pattern of bromine .
Synthetic Methodologies
Direct Synthesis from Pyrazine Precursors
A patented route involves the cyclization of 5-bromopyridine-2,3-diamine with butyric acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF . The reaction proceeds via amide formation followed by lithium aluminum hydride (LiAlH₄) reduction to yield the triazolo-pyrazine scaffold . This method achieves a 69% yield after purification by crystallization .
Halogen Exchange and Functionalization
An alternative approach employs Suzuki-Miyaura coupling to introduce aryl groups at the bromine position. For example, reacting 5-bromo-1H-triazolo[4,5-b]pyrazine with 3,5-difluorophenylboronic acid in the presence of Pd-PEPPSI-IHeptCl catalyst affords 5-(3,5-difluorophenyl) derivatives with 68% yield . The bromine atom’s leaving group capability enables diversification into libraries of kinase inhibitors .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 25 mg/mL) but limited solubility in water (<0.1 mg/mL). It remains stable under inert atmospheres at −20°C for over six months but degrades upon prolonged exposure to light or moisture.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₂BrN₅ | |
| Molecular weight | 200.00 g/mol | |
| Melting point | 215–217°C (dec.) | |
| LogP (octanol-water) | 1.2 ± 0.1 | |
| UV λmax (MeOH) | 268 nm, 310 nm |
Mechanistic Insights and Biological Activity
Kinase Inhibition and Selectivity
5-Bromo-1H-triazolo[4,5-b]pyrazine derivatives act as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases . For instance, substituting the bromine with a 3,5-difluorophenyl group enhances binding to CDK2’s hydrophobic pocket, achieving IC₅₀ values of 12 nM . Molecular dynamics simulations reveal that the triazolo-pyrazine core forms hydrogen bonds with kinase hinge regions, while the bromine or aryl substituents modulate selectivity over related kinases.
Anticancer Activity
In vitro studies demonstrate that 5-(3,5-difluorophenyl) analogs inhibit proliferation of MCF-7 breast cancer cells (IC₅₀ = 0.8 μM) and induce G2/M phase arrest . The bromine atom’s electronegativity enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to non-halogenated analogs .
Applications in Drug Discovery
Lead Optimization and SAR Studies
Structure-activity relationship (SAR) studies highlight the bromine atom’s role in improving pharmacokinetic properties. Replacing bromine with chlorine reduces potency (CDK2 IC₅₀ = 45 nM vs. 12 nM for Br), while iodine substitution increases molecular weight without significant efficacy gains . The bromine’s position also affects metabolic stability: 5-bromo derivatives exhibit longer half-lives (t₁/₂ = 2.3 h in human liver microsomes) than 7-bromo isomers (t₁/₂ = 0.9 h).
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s ability to bind E3 ubiquitin ligases makes it a candidate for PROTAC design. Conjugating 5-bromo-1H-triazolo[4,5-b]pyrazine to a BET degrader via a polyethylene glycol linker induced 90% degradation of BRD4 at 100 nM concentration in leukemia cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume